2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O4. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with an amine and a carboxylating agent. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitration, reduction, and esterification, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted pyrroles .
Scientific Research Applications
2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
2,4-Dimethyl-3,5-diethoxycarbonyl-pyrrole: Another derivative with ethoxycarbonyl groups
Uniqueness: 2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups.
Properties
IUPAC Name |
dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(5(4)9)8(12)14-2/h3,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYODDQOZLTQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454647 |
Source
|
Record name | Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180059-04-5 |
Source
|
Record name | Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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